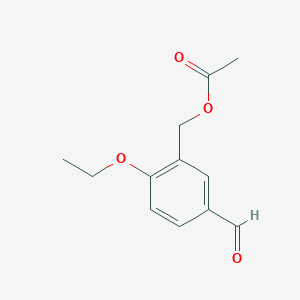

2-Ethoxy-5-formylbenzyl acetate

Description

Structural and Functional Group Significance within Benzyl (B1604629) Acetate (B1210297) and Formylarene Chemistry

Benzyl Acetate Group: The core of the molecule includes a benzyl acetate structure. Benzyl acetate itself is an ester formed from the condensation of benzyl alcohol and acetic acid. wikipedia.org It is well-known in the fragrance and flavor industry for its pleasant, sweet floral aroma, reminiscent of jasmine. wikipedia.orgpellwall.com In a structural context, the ester linkage is susceptible to hydrolysis under acidic or basic conditions, which can liberate the benzyl alcohol functional group for further chemical transformations. noaa.govchemicalbook.com

Formylarene Group: The compound is also a formylarene, meaning it contains a formyl group (an aldehyde, -CHO) attached directly to the aromatic ring. wikipedia.org The formylation of aromatic compounds is a fundamental method for synthesizing aldehydes, which are themselves highly versatile intermediates in organic synthesis. orgsyn.org The aldehyde group is strongly electron-withdrawing and can participate in a wide array of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions.

Ethoxy Group: The presence of an ethoxy group (-OCH2CH3) at the 2-position (ortho to the benzyl acetate group) significantly influences the electronic properties of the benzene (B151609) ring. As an electron-donating group, it activates the aromatic ring, making it more susceptible to electrophilic substitution reactions.

The combination of an electron-donating ethoxy group and an electron-withdrawing formyl group on the same aromatic ring creates a unique electronic environment. This push-pull system can influence the regioselectivity of further reactions on the ring and modulate the reactivity of the attached functional groups.

Interactive Table: Functional Group Overview

| Functional Group | Class | Significance |

|---|---|---|

| -C(O)OCH₂Ph | Benzyl Ester | Provides a hydrolyzable handle; common in fragrance compounds. wikipedia.orgchemicalbook.com |

| -CHO | Aromatic Aldehyde (Formylarene) | A reactive site for oxidation, reduction, and C-C bond formation. wikipedia.orgorgsyn.org |

| -OCH₂CH₃ | Ethoxy (Alkoxy) Ether | Electron-donating group that activates the aromatic ring. |

Overview of Research Trajectories involving 2-Ethoxy-5-formylbenzyl acetate

Direct and extensive research focused specifically on this compound is not widely documented in peer-reviewed literature. However, its research trajectory can be inferred from its structure and the established applications of closely related compounds, such as 2-Ethoxy-5-formylbenzoic acid. This related molecule is recognized as a versatile scaffold for chemical modifications and a building block for developing biologically active compounds.

Based on its chemical functionalities, the research applications for this compound are likely centered on its role as a synthetic intermediate. Potential research directions include:

Pharmaceutical Synthesis: The molecule serves as a trifunctional scaffold. The aldehyde can be used as a reactive handle to build molecular complexity, for example, by forming Schiff bases, heterocycles, or other pharmacologically relevant structures. The ethoxy and benzyl acetate groups can be modified to fine-tune properties like solubility, bioavailability, and metabolic stability of a target drug molecule.

Materials Science: The aromatic core and reactive aldehyde group make it a candidate for incorporation into novel polymers or functional materials. For instance, it could be used to synthesize specialized resins or coatings where its specific substitution pattern might impart desired optical or physical properties.

Combinatorial Chemistry: In the search for new bioactive molecules, compounds like this compound are valuable starting points. The aldehyde function allows for its easy attachment to a solid support or for rapid diversification through parallel synthesis, enabling the creation of libraries of related compounds for biological screening.

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled chemical modification. A researcher could, for example, first react the aldehyde, then hydrolyze the ester, and finally perform a reaction on the newly formed benzyl alcohol, all while the ethoxy group modifies the ring's reactivity. This strategic potential makes this compound a useful, albeit specialized, tool for the synthetic organic chemist.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-5-formylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-12-5-4-10(7-13)6-11(12)8-16-9(2)14/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSCOQZLSGLLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651126 | |

| Record name | (2-Ethoxy-5-formylphenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-52-3 | |

| Record name | 3-[(Acetyloxy)methyl]-4-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethoxy-5-formylphenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 5 Formylbenzyl Acetate and Its Precursors

Strategies for the Construction of the Benzyl (B1604629) Acetate (B1210297) Moiety

The formation of the benzyl acetate functional group is a critical step in the synthesis of the target molecule. This can be achieved through several reliable methods, primarily involving the esterification of a corresponding benzyl alcohol or the direct functionalization of a benzylic C-H bond.

Esterification Approaches for Benzyl Alcohols

A common and straightforward method for the synthesis of benzyl acetates is the esterification of the corresponding benzyl alcohol. In the context of 2-Ethoxy-5-formylbenzyl acetate, this would involve the acetylation of 2-ethoxy-5-formylbenzyl alcohol.

A standard laboratory procedure for such a transformation involves the use of acetic anhydride in the presence of a base, such as pyridine. The reaction typically proceeds by dissolving the benzyl alcohol in pyridine, followed by the addition of acetic anhydride. The mixture is stirred at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The workup usually involves quenching the excess acetic anhydride with methanol (B129727), followed by an extractive procedure to isolate the desired ester.

Table 1: General Conditions for Acetylation of Benzyl Alcohols

| Reagent/Condition | Role/Parameter | Typical Value/Range |

| Benzyl Alcohol | Starting Material | 1.0 equivalent |

| Acetic Anhydride | Acetylating Agent | 1.5–2.0 equivalents per hydroxyl group |

| Pyridine | Catalyst and Solvent | 2–10 mL per mmol of alcohol |

| Temperature | Reaction Condition | 0 °C to Room Temperature |

| Reaction Time | Duration | Monitored by TLC until completion |

| Workup | Purification | Quenching with MeOH, extraction, and chromatography |

Palladium-Catalyzed Transformations for Acetate Formation

An alternative and more direct route to benzyl acetates involves the palladium-catalyzed acetoxylation of a benzylic C-H bond. This method is particularly useful when the corresponding toluene (B28343) derivative is more accessible than the benzyl alcohol. For the synthesis of this compound, this would entail the acetoxylation of a suitably substituted toluene, such as 4-ethoxy-3-methylbenzaldehyde.

These reactions are typically catalyzed by palladium(II) acetate, Pd(OAc)₂, and often require a stoichiometric oxidant to regenerate the active palladium catalyst. Common oxidants include PhI(OAc)₂. The reaction is generally carried out in a suitable solvent, often acetic acid, which can also serve as the acetate source.

Table 2: Representative Conditions for Palladium-Catalyzed Benzylic Acetoxylation

| Component | Example Condition | Role |

| Substrate | Toluene Derivative | Starting Material |

| Catalyst | Pd(OAc)₂ (10 mol %) | C-H Activation Catalyst |

| Oxidant | PhI(OAc)₂ (2.0 equiv) | Regenerates Pd(II) |

| Solvent | Toluene | Reaction Medium |

| Temperature | 110 °C | Reaction Condition |

The regioselectivity of the C-H activation can be influenced by directing groups present on the aromatic ring. While this method offers a direct conversion, its application to a substrate like 4-ethoxy-3-methylbenzaldehyde would need to consider the potential for competing reactions and the optimization of conditions to favor the desired benzylic acetoxylation.

Approaches for Introducing the Formyl Group onto Aromatic Systems

The introduction of a formyl group (-CHO) onto the benzene (B151609) ring is another key transformation in the synthesis of this compound. This can be accomplished either by direct formylation of a pre-existing aromatic system or by modification of a suitable precursor group.

Formylation Reactions on Activated Aromatic Rings (e.g., derived from vanillin (B372448) chemistry)

Direct formylation of an activated aromatic ring is a powerful method for introducing an aldehyde functionality. Given that the target molecule contains an ethoxy group, which is an activating group, this approach is highly relevant. Two classical and widely used formylation methods are the Vilsmeier-Haack and Duff reactions.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) labxing.comorganic-chemistry.orgresearchgate.net. This electrophilic reagent reacts with electron-rich aromatic compounds to introduce a formyl group. The reaction is generally effective for arenes bearing electron-donating substituents, and the formylation typically occurs at the para position to the activating group, unless this position is blocked chemistrysteps.com. For a substrate like 2-ethoxybenzyl acetate, the Vilsmeier-Haack reaction would be expected to introduce the formyl group at the position para to the ethoxy group, which corresponds to the desired 5-position.

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid orgsyn.org. This reaction is particularly effective for the ortho-formylation of phenols orgsyn.org. While less common for alkoxybenzenes, it represents another potential route for the introduction of the formyl group, with the regioselectivity being a key consideration.

The chemistry of vanillin and its derivatives provides a useful parallel for the formylation of activated aromatic rings. Vanillin itself is a 4-hydroxy-3-methoxybenzaldehyde, and many synthetic transformations have been developed based on this structure.

Selective Oxidation of Methyl or Hydroxymethyl Precursors

An alternative to direct formylation is the selective oxidation of a precursor group already present on the aromatic ring. This can involve the oxidation of a methyl group or a hydroxymethyl group.

The selective oxidation of a benzylic methyl group to an aldehyde can be challenging as the reaction can often proceed to the carboxylic acid. However, various methods have been developed to achieve this transformation. For the synthesis of this compound, this would involve the oxidation of 2-ethoxy-5-methylbenzyl acetate.

More commonly, the selective oxidation of a primary benzyl alcohol (a hydroxymethyl group) to an aldehyde is a well-established and high-yielding reaction. This approach would start from 2-ethoxy-5-(hydroxymethyl)benzyl acetate. A wide array of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants.

Table 3: Common Reagents for the Selective Oxidation of Benzyl Alcohols to Aldehydes

| Reagent Class | Specific Examples | General Characteristics |

| Chromium-based | Pyridinium chlorochromate (PCC) | Effective, but concerns over toxicity and waste. |

| Manganese-based | Manganese dioxide (MnO₂) | Useful for benzylic and allylic alcohols. |

| DMSO-based | Swern oxidation, Moffatt oxidation | Mild conditions, avoids over-oxidation. |

| Hypervalent Iodine | Dess-Martin periodinane (DMP) | Mild, selective, and high-yielding. |

| Catalytic (Air/O₂) | Transition metal catalysts (e.g., Pd, Ru) | Greener approach using air or oxygen as the terminal oxidant. |

The choice of oxidant would depend on the specific substrate and the presence of other functional groups in the molecule to ensure chemoselectivity.

Reduction of Carboxylic Acid Derivatives to Aldehydes

A third strategy for introducing the formyl group involves the reduction of a carboxylic acid or one of its derivatives, such as an ester or an acid chloride. This method is particularly useful if the corresponding carboxylic acid is readily available.

For the synthesis of this compound, this pathway would likely start from a precursor like 2-ethoxy-5-carboxybenzyl acetate or a related derivative. The direct reduction of a carboxylic acid to an aldehyde can be achieved using specific reducing agents that can stop at the aldehyde stage without further reduction to the alcohol.

Common methods for this transformation include:

Reduction of Acid Chlorides: The Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride over a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur), is a classic method. Alternatively, the use of specific hydride reagents like lithium tri-tert-butoxyaluminum hydride on the acid chloride can also yield the aldehyde.

Reduction of Esters: Certain reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can reduce esters to aldehydes, particularly at low temperatures.

Reduction of Carboxylic Acids: While more challenging, direct reduction of carboxylic acids to aldehydes can be achieved using certain borane derivatives or through multi-step procedures involving the conversion of the carboxylic acid to a more readily reducible species.

The successful application of this methodology would hinge on the chemoselective reduction of the carboxylic acid derivative in the presence of the benzyl acetate ester group.

Integration of the Ethoxy Moiety into Aromatic Frameworks

The introduction of an ethoxy group onto a benzene ring is a critical step in the synthesis of this compound. This is typically achieved through the etherification of a precursor phenol (B47542), a reaction that forms a stable ether linkage.

O-alkylation, specifically the Williamson ether synthesis, remains a fundamental and widely used method for preparing aryl ethers. This reaction involves the deprotonation of a phenol by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent.

Common ethylating agents include ethyl iodide, ethyl bromide, and diethyl sulfate. The choice of base and solvent is crucial for reaction efficiency. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are often employed in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

A well-documented example of this reaction is the synthesis of 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin) from 4-hydroxy-3-methoxybenzaldehyde (vanillin). In a typical procedure, vanillin is treated with diethyl sulfate in an aqueous solution of sodium hydroxide. nih.gov The reaction mixture is stirred, often with heating, to drive the etherification to completion. nih.gov This transformation highlights a straightforward and efficient O-alkylation of a substituted hydroxybenzaldehyde. nih.gov

| Phenolic Substrate | Ethylating Agent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Vanillin | Diethyl sulfate | Sodium hydroxide | Water | 50°C, overnight | nih.gov |

| Salicylaldehyde | bis(2-chloroethyl) ether | Potassium carbonate | DMF | Heated, 6h | tsijournals.com |

| p-Hydroxybenzaldehyde | Various Alkyl Halides | Potassium carbonate | DMF | Heated | researchgate.net |

Regioselectivity is the control over the position of the newly introduced functional group on the aromatic ring. In the context of O-alkylation, regioselectivity is primarily determined by the location of the hydroxyl group on the precursor molecule. However, when synthesizing the aromatic framework itself or when multiple reactive sites are present, the principles of electrophilic aromatic substitution become paramount.

Existing substituents on the benzene ring direct incoming electrophiles to specific positions. Electron-donating groups (EDGs), such as hydroxyl (-OH), alkoxy (-OR), and alkyl groups, are known as ortho, para-directors because they activate the positions ortho and para to themselves, making them more susceptible to electrophilic attack. youtube.comyoutube.com Conversely, electron-withdrawing groups (EWGs), like formyl (-CHO) and nitro (-NO₂) groups, are meta-directors and deactivate the ring. youtube.com

The stability of the cationic intermediates (arenium ions) formed during the reaction explains this phenomenon. youtube.com For EDGs, resonance structures show that the positive charge can be delocalized onto the heteroatom of the substituent when the attack is at the ortho or para position, leading to a more stable intermediate. youtube.com This stabilization is not possible for meta attack. youtube.com Therefore, in a multi-step synthesis, the order of reactions is critical. For instance, introducing an ethoxy group onto a phenol is typically performed before reactions that might be hindered by the deactivating nature of other groups. In cases with multiple hydroxyl groups, factors like steric hindrance and differential acidity, or the use of protecting groups, can be exploited to achieve regioselective etherification at the desired position.

Multi-step Reaction Sequences for Convergent Synthesis

The construction of this compound often involves a multi-step synthetic sequence. Convergent synthesis, where different fragments of the target molecule are prepared independently before being combined, is often more efficient than a linear approach for complex molecules.

A variety of methods exist for the synthesis of functionalized benzaldehydes that can serve as key intermediates. rug.nlnih.govnih.govresearchgate.net One powerful technique is the one-pot reduction of a Weinreb amide followed by a cross-coupling reaction. acs.org Weinreb amides, which can be readily prepared from commercially available benzoic acids, are reduced to a stable tetrahedral intermediate that acts as a protected aldehyde. nih.govacs.org This intermediate is suitable for subsequent cross-coupling reactions with organometallic reagents to introduce additional substituents. nih.govacs.org

A hypothetical multi-step synthesis for a precursor to this compound might involve the following sequence:

Starting Material Selection : Choose a commercially available, appropriately substituted benzene derivative, for example, a substituted p-cresol or hydroxybenzoic acid.

Introduction of Functional Groups : Sequentially introduce the ethoxy, formyl, and hydroxymethyl (precursor to the benzyl acetate) groups. This requires careful planning to manage the directing effects of the substituents at each stage.

Formylation : A formyl group can be introduced via various methods, such as the Vilsmeier-Haack or Duff reactions on an activated aromatic ring.

Side-Chain Functionalization : The benzyl acetate moiety can be installed from a methyl group via benzylic halogenation followed by substitution with acetate, or by reduction of a carboxylic acid to a benzyl alcohol followed by esterification.

| Reaction Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| Etherification | Phenol → Aryl Ether | EtI, K₂CO₃, DMF | Install ethoxy group |

| Weinreb Amide Formation | Carboxylic Acid → Weinreb Amide | SOCl₂, then MeONHMe·HCl | Prepare for aldehyde synthesis |

| Reduction to Aldehyde | Weinreb Amide → Aldehyde | DIBAL-H or LiAlH₄ | Generate formyl group |

| Benzylic Bromination | Ar-CH₃ → Ar-CH₂Br | N-Bromosuccinimide (NBS), Initiator | Functionalize methyl group |

| Acetylation | Ar-CH₂OH → Ar-CH₂OAc | Acetic anhydride, Pyridine | Form the final acetate ester |

Solid-Phase Synthesis Approaches for Analogues and Related Scaffolds

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of related compounds, or analogues, for applications in drug discovery and materials science. This technique involves anchoring a starting material to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. peptide.com

For the synthesis of analogues of this compound, a resin-bound aldehyde can serve as a versatile intermediate. acs.org Several methods have been developed for the solid-phase synthesis of aldehydes. nih.gov One common strategy involves attaching a precursor, such as an acetal or thioacetal, to the resin via a suitable linker. nih.gov The peptide chain or other molecular scaffold is built upon this resin-bound starting material. nih.gov In the final step, the molecule is cleaved from the resin, often under conditions that simultaneously deprotect side chains and unmask the aldehyde functionality. nih.gov

For instance, peptide aldehydes have been synthesized by converting a resin-bound acetal to a thioacetal, which can then be efficiently converted to the desired aldehyde using reagents like N-bromosuccinimide (NBS) upon cleavage. nih.gov The choice of linker is critical, as it dictates the conditions required for cleavage, which must be compatible with the sensitive aldehyde group. nih.govnih.gov Mild cleavage cocktails, such as dilute trifluoroacetic acid (TFA) in an aqueous/organic solvent mixture, are often employed to release the product without causing side reactions like epimerization. nih.gov This approach allows for the systematic variation of different parts of the molecular scaffold to create a diverse library of related aromatic aldehydes. acs.org

| Approach | Resin-Bound Intermediate | Key Transformation | Cleavage Condition | Reference |

|---|---|---|---|---|

| Acetal/Thioacetal Method | Resin-Linker-Acetal | Conversion to thioacetal, then oxidation | N-Bromosuccinimide (NBS) | nih.gov |

| Weinreb Amide Reduction | Resin-Peptide-Weinreb Amide | Reduction of amide | Strong Acid (e.g., HF) | nih.gov |

| Alcohol Oxidation | Resin-Linker-Primary Alcohol | Oxidation | Mild Acid (e.g., TFA) | nih.gov |

| Direct Aldehyde Attachment | Resin-Linker-Aldehyde | Build-up of molecular scaffold | Mild Acid (e.g., 0.1% TFA) | nih.gov |

Chemical Reactivity and Transformations of 2 Ethoxy 5 Formylbenzyl Acetate

Reactions Involving the Formyl Group

The aldehyde functionality is a versatile reactive site, readily undergoing oxidation, reduction, and various nucleophilic addition and condensation reactions.

Oxidation Reactions (e.g., to carboxylic acids)

The formyl group of 2-Ethoxy-5-formylbenzyl acetate (B1210297) can be readily oxidized to a carboxylic acid, yielding 2-ethoxy-5-carboxybenzyl acetate. This transformation is a common and fundamental reaction of aldehydes. A variety of oxidizing agents can accomplish this, with potassium permanganate (B83412) (KMnO₄) being a classic and effective choice. The reaction is typically carried out in a suitable solvent system, and the conditions can be adjusted to ensure complete conversion. Under basic conditions, the permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown precipitate, while the aldehyde is converted to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to furnish the final carboxylic acid product.

Table 1: Oxidation of 2-Ethoxy-5-formylbenzyl acetate

| Reactant | Reagent | Product | General Conditions |

| This compound | Potassium permanganate (KMnO₄) | 2-Ethoxy-5-carboxybenzyl acetate | Basic aqueous solution, followed by acidic workup |

Reduction Reactions (e.g., to primary alcohols)

The formyl group is susceptible to reduction to a primary alcohol, affording 2-ethoxy-5-(hydroxymethyl)benzyl acetate. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose. masterorganicchemistry.com It efficiently reduces aldehydes and ketones without affecting less reactive functional groups like esters under standard conditions. masterorganicchemistry.com The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), where the hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid provides the proton for the resulting alkoxide, yielding the primary alcohol.

Table 2: Reduction of this compound

| Reactant | Reagent | Product | General Conditions |

| This compound | Sodium borohydride (NaBH₄) | 2-Ethoxy-5-(hydroxymethyl)benzyl acetate | Methanol or ethanol as solvent |

Nucleophilic Addition and Condensation Reactions (e.g., Wittig reactions, Schiff base formation)

The electrophilic carbon of the formyl group is a prime target for nucleophiles. This reactivity allows for a range of carbon-carbon and carbon-nitrogen bond-forming reactions.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. lumenlearning.comjove.comorganic-chemistry.orglibretexts.orgwikipedia.org In this reaction, this compound would react with a phosphorus ylide (a Wittig reagent), such as triphenylphosphonium ylide, to form an alkene. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers of the resulting alkene) is influenced by the nature of the ylide and the reaction conditions. jove.comwikipedia.org

Schiff Base Formation: Aldehydes readily condense with primary amines to form imines, also known as Schiff bases. ekb.egresearchgate.net The reaction of this compound with a primary amine would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine. This reaction is often catalyzed by acid or base and is reversible. The rate of hydrolysis of Schiff bases is dependent on pH. rsc.org

Table 3: Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reactant | Reagent | Product Type |

| Wittig Reaction | This compound | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene |

| Schiff Base Formation | This compound | Primary amine (R-NH₂) | Imine (Schiff base) |

Reactivity as an Electrophilic Site

The carbonyl carbon of the formyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is the basis for the nucleophilic addition reactions discussed above. The presence of the electron-donating ethoxy group on the benzene (B151609) ring may slightly reduce the electrophilicity of the formyl group compared to unsubstituted benzaldehyde. However, it remains sufficiently reactive to undergo attack by a wide range of nucleophiles.

Reactions Involving the Acetate Ester Moiety

The acetate ester group in this compound is also susceptible to chemical transformation, primarily through nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The acetate ester can be hydrolyzed to the corresponding benzyl (B1604629) alcohol, 2-ethoxy-5-formylbenzyl alcohol, and acetic acid. This reaction can be catalyzed by either acid or base. google.comarchive.orgpearson.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the attack of a hydroxide (B78521) ion on the ester carbonyl carbon. Acid-catalyzed hydrolysis is a reversible equilibrium process. The rate of hydrolysis of benzyl esters can be influenced by the substituents on the aromatic ring. archive.orgthieme-connect.de

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. For instance, reacting this compound with an excess of another alcohol, such as ethanol, in the presence of an acid or base catalyst would lead to the formation of ethyl acetate and 2-ethoxy-5-formylbenzyl alcohol.

Table 4: Reactions of the Acetate Ester Moiety

| Reaction Type | Reactant | Reagent | Product |

| Hydrolysis (saponification) | This compound | Aqueous base (e.g., NaOH) | 2-Ethoxy-5-formylbenzyl alcohol, Sodium acetate |

| Acid-catalyzed Hydrolysis | This compound | Aqueous acid (e.g., H₂SO₄) | 2-Ethoxy-5-formylbenzyl alcohol, Acetic acid |

| Transesterification | This compound | Alcohol (e.g., Ethanol), Acid or Base catalyst | 2-Ethoxy-5-formylbenzyl alcohol, Ethyl acetate |

Cleavage of the Acetate Group for Further Functionalization

The acetate group in this compound serves as a protecting group for the benzylic alcohol. Its removal, or cleavage, is a critical step to unmask the hydroxyl group for subsequent reactions. This deprotection is typically achieved through hydrolysis under either acidic or basic conditions.

Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide or potassium hydroxide in a suitable solvent such as methanol or ethanol, is a common method. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the acetate group. This is followed by the departure of the 2-ethoxy-5-formylbenzyloxide anion, which is then protonated by the solvent to yield 2-ethoxy-5-formylbenzyl alcohol.

Acid-catalyzed hydrolysis, using mineral acids like hydrochloric acid or sulfuric acid in an aqueous medium, provides an alternative route. In this case, the acid protonates the carbonyl oxygen of the acetate, enhancing its electrophilicity and facilitating the nucleophilic attack by water.

The choice between acidic and basic conditions often depends on the compatibility of other functional groups within the molecule. For instance, the formyl group is generally stable under these conditions, but prolonged exposure to strong base could potentially lead to side reactions like the Cannizzaro reaction if the reaction is not carefully controlled.

Once the benzyl alcohol is revealed, it can undergo a variety of further functionalizations. These include oxidation to the corresponding carboxylic acid (2-ethoxy-5-formylbenzoic acid), etherification to introduce different alkyl or aryl groups, or esterification with other carboxylic acids to generate a diverse range of esters.

Reactivity of the Ethoxy Substituent

The ethoxy group (-OCH2CH3) is a key modulator of the reactivity of the aromatic ring and can itself be a site for chemical transformation.

The carbon-oxygen bond of the ethoxy group is generally robust. However, it can be cleaved under harsh reaction conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction, known as ether cleavage, proceeds via a nucleophilic substitution mechanism. The initial step involves the protonation of the ether oxygen, followed by the attack of the halide ion (Br- or I-) on the less sterically hindered carbon of the ether, which in this case is the ethyl group, leading to the formation of a phenol (B47542) (2-hydroxy-5-formylbenzyl acetate) and ethyl halide.

Transetherification, or the exchange of the ethoxy group for another alkoxy group, is a less common transformation for aryl ethers but can be achieved under specific catalytic conditions, often involving transition metal catalysts or strong bases.

The ethoxy group is generally stable under a wide range of reaction conditions, making it a valuable substituent in multi-step syntheses. It is typically inert to many oxidizing and reducing agents, as well as to nucleophilic and electrophilic reagents under non-forcing conditions. This stability allows for selective transformations to be carried out on the formyl and acetate groups without affecting the ethoxy substituent. For example, the reduction of the aldehyde to an alcohol or the hydrolysis of the acetate can be performed while leaving the ethoxy group intact.

Aromatic Ring Functionalization and Substitution Patterns

The existing substituents on the benzene ring—the ethoxy, formyl, and acetoxymethyl groups—profoundly influence the outcome of further functionalization of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

The ethoxy group is a powerful activating and ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic ring. Conversely, the formyl group is a deactivating and meta-directing group because of its electron-withdrawing nature through resonance and induction. The acetoxymethyl group is generally considered to be weakly deactivating and ortho-, para-directing.

The interplay of these directing effects determines the position of any new substituent introduced onto the ring. The strong activating effect of the ethoxy group will be the dominant influence. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur at the positions ortho and para to the ethoxy group. Given that the para position is already occupied by the formyl group, the primary sites for substitution will be the positions ortho to the ethoxy group (C3 and C5). However, the C5 position is already substituted with the formyl group, leaving the C3 position as the most likely site for electrophilic attack. The steric bulk of the existing substituents can also play a role in directing the incoming electrophile.

The functional groups present in this compound provide synthetic handles for the construction of fused ring systems, or annulated systems. For example, the aldehyde group can participate in condensation reactions with various nucleophiles to build a new ring.

A classic example is the Friedländer annulation, where the aldehyde can react with a compound containing an activated methylene (B1212753) group adjacent to a ketone, such as 2-aminoacetophenone, in the presence of a base to construct a quinoline (B57606) ring system. Similarly, the Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from the reaction of the aldehyde with isatin.

Mechanistic Investigations into Reactions of 2 Ethoxy 5 Formylbenzyl Acetate

Elucidation of Reaction Pathways for Formyl Group Interconversions

The formyl group (-CHO) is a versatile functional group that serves as a hub for numerous chemical transformations. Its reactivity on the aromatic ring of 2-Ethoxy-5-formylbenzyl acetate (B1210297) is governed by its electrophilic carbon atom and its ability to be both oxidized and reduced.

Reduction to Alcohol: The formyl group can be readily reduced to a primary alcohol (a hydroxymethyl group). This can be achieved using various reducing agents. For instance, catalytic hydrogenation over catalysts like palladium or platinum, or chemical reduction using hydride reagents such as sodium borohydride (B1222165) (NaBH₄), would convert the aldehyde to the corresponding benzyl (B1604629) alcohol derivative. scielo.org.mx Biocatalytic methods, using enzymes from sources like plant waste, have also proven effective for the reduction of aromatic aldehydes to alcohols. scielo.org.mxlookchem.com These enzymatic reactions, often involving aldo-keto reductase enzymes, offer a green chemistry approach to this transformation. scielo.org.mx

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid (-COOH). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this, although care must be taken to avoid oxidation of the benzyl C-H bonds. ncert.nic.in Milder, more selective methods, such as using chromyl chloride (in the Etard reaction), can also be employed to control the oxidation state. ncert.nic.in

Nucleophilic Addition Reactions: The electrophilic carbon of the formyl group is susceptible to attack by nucleophiles. This leads to a variety of interconversions:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) can form a cyanohydrin.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the formyl group can be converted to an acetal, which serves as a protecting group for the aldehyde.

Imine and Oxime Formation: Reaction with primary amines (R-NH₂) or hydroxylamine (B1172632) (NH₂OH) yields imines (Schiff bases) and oximes, respectively.

These reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration.

| Transformation | Product Functional Group | Typical Reagents | Reaction Type |

|---|---|---|---|

| Reduction | Primary Alcohol (-CH₂OH) | NaBH₄, H₂/Pd, Biocatalysts scielo.org.mxlookchem.com | Nucleophilic Addition/Reduction |

| Oxidation | Carboxylic Acid (-COOH) | KMnO₄, CrO₃ ncert.nic.in | Oxidation |

| Acetal Formation | Acetal (-CH(OR)₂) | Alcohol, Acid Catalyst | Nucleophilic Addition-Elimination |

| Imine Formation | Imine (-CH=NR) | Primary Amine (RNH₂) | Nucleophilic Addition-Elimination |

Mechanistic Studies of Ester Hydrolysis and Synthesis

The ester functional group in 2-Ethoxy-5-formylbenzyl acetate can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a reversible equilibrium, representing the reverse of Fischer esterification. chemistrysteps.com The mechanism involves several key steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). youtube.com This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a better leaving group (an alcohol).

Elimination: The tetrahedral intermediate collapses, eliminating the alcohol molecule and reforming the carbonyl group.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water, regenerating the acid catalyst and yielding the final products: 2-ethoxy-5-formylbenzoic acid and ethanol (B145695). youtube.com

Because this is an equilibrium, the reaction must be driven to completion by using a large excess of water. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and proceeds via a different mechanism. chemistrysteps.com

Nucleophilic Attack: A hydroxide (B78521) ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination: The intermediate collapses, expelling the alkoxide ion (in this case, the 2-ethoxy-5-formylbenzyloxide ion) as the leaving group.

The final, irreversible deprotonation step is why saponification is not considered a truly catalytic process, as the base is consumed. chemistrysteps.comyoutube.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Nature of Reaction | Reversible Equilibrium chemistrysteps.com | Irreversible chemistrysteps.com |

| Initial Step | Protonation of Carbonyl Oxygen youtube.com | Nucleophilic attack by ⁻OH youtube.com |

| Key Intermediate | Tetrahedral Intermediate | Tetrahedral Intermediate |

| Final Product (Acidic) | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |

Insights into Catalytic Cycles for Functional Group Transformations

Catalytic cycles provide an efficient means to transform functional groups on this compound. A key example is the catalytic hydrogenation of the formyl group to a primary alcohol.

A plausible catalytic cycle using a transition metal catalyst, such as palladium on carbon (Pd/C) and hydrogen gas (H₂), would proceed as follows:

Oxidative Addition: The catalyst's active sites interact with the hydrogen molecule, cleaving the H-H bond and formally adding the hydrogen atoms to the metal center.

Substrate Coordination: The aldehyde group of this compound coordinates to the metal center through the carbonyl oxygen's lone pair electrons.

Migratory Insertion: One of the hydride ions on the catalyst migrates to the electrophilic carbonyl carbon of the aldehyde. This forms a metal-alkoxide intermediate.

Second Migratory Insertion/Reductive Elimination: A second hydride attacks the oxygen-bound metal, or the alkoxide intermediate abstracts a second hydride from the metal center. This step forms the final alcohol product, 2-ethoxy-5-(hydroxymethyl)benzyl acetate.

Catalyst Regeneration: The product dissociates from the metal center, freeing the catalyst to begin a new cycle.

Aromatic rings are generally resistant to hydrogenation under mild conditions that would reduce an aldehyde. libretexts.org This selectivity allows for the transformation of the formyl group without affecting the benzene (B151609) ring. Similarly, the benzylic ester is less reactive towards catalytic hydrogenation than the aldehyde, allowing for selective reduction of the formyl group under controlled conditions.

Understanding Regioselectivity in Aromatic Substitutions

Further electrophilic aromatic substitution on the this compound ring is directed by the three existing substituents. The position of an incoming electrophile is determined by the cumulative electronic and steric effects of these groups.

The directing effects of the substituents are as follows:

-OCH₂CH₃ (Ethoxy group): This is a strongly activating group and an ortho, para-director. organicchemistrytutor.com It donates electron density to the ring through resonance (+M effect), which outweighs its inductive withdrawal (-I effect). wikipedia.org This makes the positions ortho and para to it more nucleophilic. organicchemistrytutor.com

-CHO (Formyl group): This is a moderately deactivating group and a meta-director. organicchemistrytutor.com It withdraws electron density from the ring through both resonance (-M) and induction (-I), making the ring less reactive and directing incoming electrophiles to the position meta to it.

-CH₂OAc (Acetoxymethyl group): This group is weakly deactivating due to the inductive effect of the oxygen atoms. It does not have a strong resonance interaction with the ring. It is considered an ortho, para-director.

Predicting the Substitution Pattern: The positions on the ring (numbered C1 to C6, starting from the acetoxymethyl group) have the following influences:

C1: Substituted (-CH₂OAc)

C2: Substituted (-OEt)

C3: Ortho to -OEt, meta to -CH₂OAc. This position is activated.

C4: Para to -CH₂OAc, meta to -OEt. This position is weakly deactivated.

C5: Substituted (-CHO)

C6: Ortho to -CH₂OAc, ortho to -CHO. This position is strongly deactivated and sterically hindered.

The dominant directing group is the strongly activating ethoxy group. It strongly activates the positions ortho and para to it. The para position is already occupied by the formyl group. Therefore, the most activated and sterically accessible position for electrophilic attack is C3 , which is ortho to the powerful ethoxy director. The deactivating effect from the formyl group at the meta-position (C3) is weaker than the activating effect from the ethoxy group at the ortho-position. Thus, electrophilic substitution is predicted to occur predominantly at the C3 position.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | +M > -I | Strongly Activating organicchemistrytutor.com | Ortho, Para organicchemistrytutor.com |

| -CHO (Formyl) | -M, -I | Moderately Deactivating organicchemistrytutor.com | Meta organicchemistrytutor.com |

| -CH₂OAc (Acetoxymethyl) | -I | Weakly Deactivating | Ortho, Para |

Computational and Theoretical Studies of 2 Ethoxy 5 Formylbenzyl Acetate

Electronic Structure and Reactivity Predictions (e.g., frontier molecular orbital analysis)

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational chemistry offers a suite of tools to probe this, with frontier molecular orbital (FMO) theory being a cornerstone. FMO theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comresearchgate.netnextmol.com

For 2-Ethoxy-5-formylbenzyl acetate (B1210297), a computational approach, likely employing Density Functional Theory (DFT), would be used to calculate the energies and visualize the spatial distribution of these frontier orbitals. The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic potential. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic character. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter, offering a glimpse into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

Illustrative Frontier Molecular Orbital Data for 2-Ethoxy-5-formylbenzyl acetate:

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the ethoxy group and the aromatic ring, suggesting these are the primary sites for electrophilic attack. |

| LUMO | -1.8 | Concentrated on the formyl and acetate groups, indicating these are the likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 | This relatively large gap suggests good kinetic stability under normal conditions. |

This data is illustrative and represents typical values that might be obtained from DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. This is achieved by mapping the molecule's potential energy surface (PES), a multidimensional surface that represents the energy of the molecule as a function of its geometry. medium.com

By systematically rotating key dihedral angles—such as those around the C-O bonds of the ethoxy and acetate groups and the bond connecting the benzyl (B1604629) group to the ring—a computational scan can reveal the energy minima corresponding to stable conformers and the saddle points representing transition states between them. medium.com This information is invaluable for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Hypothetical Conformational Energy Profile for this compound:

| Conformer | Dihedral Angle (C-C-O-C of ethoxy) | Relative Energy (kcal/mol) |

| 1 | 180° (anti-periplanar) | 0.0 (Global Minimum) |

| 2 | 60° (gauche) | 1.2 |

| 3 | -60° (gauche) | 1.2 |

| 4 | 0° (syn-periplanar) | 4.5 (Transition State) |

This data is hypothetical and serves to illustrate the type of information gained from a conformational analysis.

Modeling of Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the structures and energies of transient species like reaction intermediates and transition states. numberanalytics.comsolubilityofthings.comnih.gov For this compound, one could investigate various potential reactions, such as the hydrolysis of the ester or the oxidation of the aldehyde.

To model such a reaction, a reaction coordinate is defined, and the energy profile along this path is calculated. This allows for the identification of intermediates, which are stable, albeit short-lived, species that exist in valleys on the potential energy surface. libretexts.org Transition states, the highest energy points between reactants and products or intermediates, can also be located and characterized. solubilityofthings.com The study of these transient structures provides critical insights into the reaction's feasibility, kinetics, and stereochemical outcome. numberanalytics.com Computational methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state indeed connects the intended reactants and products. numberanalytics.com

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are adept at predicting various spectroscopic data, which can be instrumental in confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.orgolemiss.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data for structural verification. olemiss.edu

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, leading to a theoretical infrared (IR) spectrum. youtube.comresearchgate.net The predicted frequencies for key functional groups, such as the C=O stretches of the aldehyde and ester, the C-O stretches, and the aromatic C-H bends, can be compared to an experimental IR spectrum to confirm the presence of these groups. libretexts.orgorgchemboulder.compressbooks.pubopenstax.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions that give rise to a molecule's UV-Vis spectrum. nih.govarxiv.orgitb.ac.id For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups. hnue.edu.vnyoutube.com

Illustrative Predicted Spectroscopic Data for this compound:

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O, aldehyde) | ~190 ppm |

| ¹³C NMR | Chemical Shift (C=O, ester) | ~170 ppm |

| ¹H NMR | Chemical Shift (CHO) | ~9.9 ppm |

| IR | C=O Stretch (aldehyde) | ~1705 cm⁻¹ |

| IR | C=O Stretch (ester) | ~1740 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~250 nm |

These values are illustrative and based on typical ranges for similar functional groups.

Applications of 2 Ethoxy 5 Formylbenzyl Acetate As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the benzene (B151609) ring of 2-Ethoxy-5-formylbenzyl acetate (B1210297) makes it an invaluable starting material for the synthesis of intricate molecular architectures.

Building Block for Heterocyclic Compounds (e.g., benzofurans, pyrazoles)

The formyl and ethoxy groups of 2-Ethoxy-5-formylbenzyl acetate play a crucial role in the construction of various heterocyclic ring systems. While direct examples of its use are not extensively documented in publicly available literature, the analogous compound, 2-Ethoxy-5-formylbenzoic acid, is recognized as a key intermediate in the synthesis of complex organic molecules, including those with biological activity. nih.gov This suggests the potential for this compound to serve a similar function.

The general synthetic strategies for pyrazoles and benzofurans often involve precursors with functionalities similar to those present in this compound. For instance, the synthesis of pyrazoles can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. nih.govhilarispublisher.com The formyl group of this compound could, after appropriate chemical manipulation, participate in the formation of such a dicarbonyl system.

Similarly, the construction of the benzofuran (B130515) ring system can be accomplished through various synthetic routes, many of which utilize ortho-substituted phenols. nih.gov The ethoxy group of this compound, upon dealkylation to the corresponding phenol (B47542), would provide a suitable handle for intramolecular cyclization reactions to form the furan (B31954) ring fused to the benzene core.

Precursor for Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to core molecular frameworks that can be further elaborated to generate libraries of diverse compounds. The inherent functionality of this compound makes it an ideal precursor for such scaffolds. The formyl group can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or amines, which can then be used as points for further diversification. The acetoxymethyl group can also be modified or used as a leaving group in substitution reactions. This versatility allows for the generation of a wide range of molecular skeletons from a single starting material.

Intermediate in Analogue Synthesis Programs

In medicinal chemistry and drug discovery, the synthesis of analogues of a lead compound is a critical step in optimizing its biological activity and pharmacokinetic properties. Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse molecules from a common starting material. beilstein-journals.orgnih.govnih.gov this compound, with its multiple functional handles, is well-suited for use in DOS campaigns. By systematically varying the reactions performed on each of the functional groups, a large library of analogues can be efficiently synthesized. This approach is particularly valuable in the early stages of drug discovery for exploring the structure-activity relationship of a new chemical series. beilstein-journals.org

Reagent in Cross-Coupling Reactions and Other C-C Bond Formations

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds in modern organic synthesis. While specific examples involving this compound are not readily found in the literature, its structure suggests its potential as a substrate in such reactions. For instance, conversion of the benzyl (B1604629) acetate to a benzyl halide would create a suitable electrophile for cross-coupling with various organometallic reagents in reactions such as the Suzuki or Stille coupling. nih.gov A method for the palladium-catalyzed cross-coupling of benzyl thioacetates with aryl halides has been developed, demonstrating the utility of acetate-containing benzyl compounds in C-S bond formation, a reaction mechanistically related to C-C cross-coupling. nih.govresearchgate.net

Derivatives and Analogues of 2 Ethoxy 5 Formylbenzyl Acetate

Design and Synthesis of Structurally Modified Analogues

The design of analogues of 2-Ethoxy-5-formylbenzyl acetate (B1210297) can be approached by systematically altering its core structure. Synthetic strategies would likely involve multi-step sequences starting from commercially available precursors. While specific research on the synthesis of analogues of 2-Ethoxy-5-formylbenzyl acetate is not extensively documented in publicly available literature, general organic synthesis principles can be applied to predict potential pathways.

For instance, variations in the ethoxy group could be achieved by employing different alkyl halides in the Williamson ether synthesis with the corresponding phenol (B47542) precursor. The formyl group, a versatile handle, can be introduced through various formylation reactions, such as the Vilsmeier-Haack or Duff reaction, on a pre-functionalized aromatic ring. The benzyl (B1604629) acetate moiety itself can be installed by the esterification of the corresponding benzyl alcohol.

The synthesis of a library of analogues would allow for the systematic exploration of how structural changes impact the molecule's properties and reactivity.

Structure-Reactivity Relationship Studies for Optimized Transformations

Understanding the structure-reactivity relationships of this compound and its analogues is crucial for optimizing chemical transformations. The electronic nature of the substituents on the aromatic ring will significantly influence the reactivity of the functional groups. The ethoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the formyl group is an electron-withdrawing group, deactivating the ring.

These opposing electronic effects create a nuanced reactivity profile. For example, in reactions involving the formyl group, such as nucleophilic additions or oxidations, the presence of the electron-donating ethoxy group at the ortho position can modulate the reactivity of the aldehyde. Similarly, reactions at the aromatic ring will be directed by the interplay of these two groups.

Systematic studies where the nature and position of substituents are varied would provide valuable data for creating predictive models of reactivity. This knowledge is essential for designing efficient and selective synthetic routes to more complex molecules.

Exploration of Novel Scaffolds Incorporating the 2-Ethoxy-5-formylbenzyl Core

The 2-Ethoxy-5-formylbenzyl core structure can serve as a foundational building block for the synthesis of novel and more complex molecular scaffolds. The presence of multiple reactive sites allows for its incorporation into a variety of larger molecular architectures, including heterocyclic systems and macrocycles.

For example, the formyl group can readily participate in condensation reactions with amines, hydrazines, or active methylene (B1212753) compounds to form imines, hydrazones, or Knoevenagel condensation products, respectively. These products can then undergo further intramolecular reactions to construct diverse heterocyclic rings such as pyridines, pyrimidines, or benzodiazepines.

Furthermore, the benzyl acetate moiety can be hydrolyzed to the corresponding benzyl alcohol, which can then be used in a variety of coupling reactions or as a starting point for further functionalization. The ability to build upon this core scaffold opens up avenues for the discovery of new chemical entities with potentially interesting properties.

Methods for Derivatization of the Formyl, Ethoxy, and Acetate Functionalities

Each of the three key functional groups in this compound offers distinct opportunities for derivatization.

Formyl Group: The aldehyde functionality is highly versatile. It can be:

Oxidized to a carboxylic acid.

Reduced to a primary alcohol.

Converted to an oxime or hydrazone.

Utilized in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Subjected to reductive amination to yield secondary or tertiary amines.

Ethoxy Group: The ethoxy group is generally stable. However, under harsh conditions, it can be cleaved to the corresponding phenol using reagents like boron tribromide (BBr3). This would unmask a reactive phenolic hydroxyl group, allowing for a new set of derivatization reactions.

Acetate Group: The acetate ester can be readily hydrolyzed under acidic or basic conditions to reveal the benzyl alcohol. This alcohol can then be:

Re-esterified with different carboxylic acids to introduce a variety of ester groups.

Converted to a benzyl halide for use in nucleophilic substitution reactions.

Oxidized to the corresponding benzaldehyde, which would be a different isomer to the existing formyl group.

The selective modification of these functional groups, either individually or in combination, provides a powerful strategy for generating a diverse range of derivatives from the parent compound.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques for Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "2-Ethoxy-5-formylbenzyl acetate (B1210297)," providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum is anticipated to display several distinct signals corresponding to the different types of protons. The ethoxy group would be identified by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The benzyl (B1604629) acetate moiety would show a singlet for the benzylic (Ar-CH₂-O) protons and another singlet for the acetyl (CH₃CO) protons. The aromatic protons on the benzene (B151609) ring are expected to appear as a set of multiplets, with their specific chemical shifts and coupling patterns being influenced by the substitution pattern. The highly deshielded aldehyde proton (CHO) would be evident as a singlet in the downfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbons of the aldehyde and acetate groups are expected to resonate at the lowest field. The carbons of the aromatic ring would appear in the intermediate region, with their chemical shifts influenced by the attached ethoxy, formyl, and benzyl acetate groups. The carbons of the ethoxy and benzyl acetate groups would be found in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data for 2-Ethoxy-5-formylbenzyl acetate

Please note that the following table represents expected chemical shift ranges based on the functional groups present and data for analogous compounds. Actual experimental values may vary.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Ethoxy-CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| Ethoxy-OCH₂ | 4.0 - 4.2 (quartet) | 63 - 65 |

| Benzyl-CH₂ | 5.0 - 5.3 (singlet) | 65 - 67 |

| Acetate-CH₃ | 2.0 - 2.2 (singlet) | 20 - 22 |

| Aromatic-H | 7.0 - 7.8 (multiplets) | 110 - 160 |

| Formyl-CHO | 9.8 - 10.1 (singlet) | 190 - 192 |

| Acetate-C=O | - | 170 - 172 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of "this compound." High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula (C₁₂H₁₄O₄). sigmaaldrich.com

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (222.24 g/mol ). sigmaaldrich.com Fragmentation patterns observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways would likely involve the loss of the acetate group, the ethoxy group, and the formyl group, leading to characteristic fragment ions.

Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Obtained |

|---|---|---|

| MS | Molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) | Molecular Weight Confirmation |

| HRMS | Exact mass measurement | Elemental Composition (C₁₂H₁₄O₄) |

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in "this compound" by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl (C=O) stretching vibrations of the aldehyde and the ester functionalities. The aldehyde C=O stretch typically appears at a higher wavenumber than the ester C=O stretch. The C-O stretching vibrations of the ethoxy and acetate groups would also be prominent. Additionally, C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule would be observed.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aldehyde C=O | 1690 - 1715 | Stretch |

| Ester C=O | 1735 - 1750 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-O (Ether & Ester) | 1000 - 1300 | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Stretch |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about the electronic transitions and conjugation within the structure. The aromatic ring and the formyl group in "this compound" constitute a conjugated system, which is expected to result in characteristic UV absorption maxima. The position and intensity of these absorptions can be influenced by the solvent and the presence of other functional groups. While specific absorption maxima for this compound are not widely reported, related aromatic aldehydes exhibit strong absorptions in the UV region.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying "this compound."

Gas Chromatography (GC): Given the expected volatility of "this compound," GC could be a suitable method for its analysis, particularly for monitoring reaction progress and assessing the purity of the final product. A non-polar or medium-polarity capillary column would likely be used, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and purity assessment of "this compound." Due to the polarity of the molecule, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection is typically carried out using a UV detector set to a wavelength where the compound exhibits strong absorbance. For related compounds like 2-Ethoxy-5-formylbenzoic acid, HPLC is used for purity assessment with UV detection at 254 nm. aksci.com Commercial sources indicate a purity of ≥95% for "this compound," which is likely determined by one of these chromatographic methods. sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a cornerstone technique in synthetic chemistry, prized for its simplicity, speed, and minimal sample requirement. It is an invaluable tool for qualitatively monitoring the progress of chemical reactions by observing the appearance of product spots and the disappearance of reactant spots over time. In the context of synthesizing this compound, TLC allows for a rapid assessment of the reaction's status, helping to determine its endpoint and to identify the presence of any significant byproducts.

A typical application of TLC in this context would be to monitor the acetylation of 2-ethoxy-5-formylbenzyl alcohol to yield this compound. The reaction progress is visualized by spotting small aliquots of the reaction mixture onto a TLC plate at regular intervals. The plate, typically coated with silica (B1680970) gel as the stationary phase, is then developed in a suitable mobile phase. The choice of the mobile phase, usually a mixture of non-polar and polar solvents, is critical for achieving good separation of the reactant, product, and any intermediates or impurities.

The separation on a silica gel plate is based on the principle of polarity. The more polar a compound, the more strongly it adsorbs to the polar silica gel and the less it travels up the plate with the mobile phase, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds travel further up the plate, exhibiting higher Rf values. In the acetylation of 2-ethoxy-5-formylbenzyl alcohol, the starting material (an alcohol) is more polar than the product (an ester). Therefore, the product, this compound, will have a higher Rf value than the starting alcohol.

By comparing the spots of the reaction mixture to reference spots of the starting material and, if available, the pure product, a chemist can track the conversion. A complete reaction is indicated by the disappearance of the starting material's spot and the appearance of a prominent product spot. Visualization of the spots is often achieved under UV light, especially for aromatic compounds like this compound, or by staining with a chemical agent such as potassium permanganate (B83412).

To illustrate this, consider a hypothetical TLC analysis for the acetylation of 2-ethoxy-5-formylbenzyl alcohol.

Hypothetical TLC Monitoring Data for the Synthesis of this compound

| Time Point | Starting Material Spot (Rf = 0.35) | Product Spot (Rf = 0.60) | Observations |

| t = 0 min | Intense | Absent | Reaction initiated. Only the starting material is present. |

| t = 30 min | Intense | Faint | The reaction has begun, with a small amount of product formed. |

| t = 1 hr | Moderate | Moderate | The reaction is progressing steadily. |

| t = 2 hr | Faint | Intense | The majority of the starting material has been converted to the product. |

| t = 4 hr | Absent | Intense | The reaction is complete, as the starting material spot is no longer visible. |

Note: Rf values are hypothetical and would be determined experimentally using a specific mobile phase, such as a 3:1 mixture of hexane (B92381) and ethyl acetate.

Advanced Structural Elucidation Methods (e.g., X-ray Crystallography of suitable derivatives)

While spectroscopic methods like NMR and IR provide crucial information about the connectivity and functional groups within a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous three-dimensional structural determination. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and conformation of a molecule in the solid state.

However, obtaining single crystals of a compound suitable for X-ray diffraction can be challenging, especially for oils or low-melting solids. In such cases, a common strategy is to prepare a crystalline derivative of the target molecule. For this compound, which may not readily crystallize, a suitable derivative can be synthesized that has a higher propensity for forming high-quality crystals.

A logical approach for creating a crystalline derivative of this compound would be to react the aldehyde functional group with a reagent that introduces rigidity and intermolecular interactions favorable for crystal lattice formation. For instance, the formation of a hydrazone, oxime, or semicarbazone can yield highly crystalline products.

For example, reacting this compound with 2,4-dinitrophenylhydrazine (B122626) would produce the corresponding 2,4-dinitrophenylhydrazone derivative. This derivative is often a stable, brightly colored, and highly crystalline solid. The presence of the nitro groups and the extended π-system in the dinitrophenylhydrazine moiety can promote strong intermolecular interactions, such as π-π stacking and hydrogen bonding, which facilitate the growth of well-ordered crystals.

Once suitable crystals of the derivative are obtained, they are mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystallographic data would provide unequivocal proof of the structure of the derivative, and by extension, confirm the structure of the parent molecule, this compound. The data generated from such an analysis is extensive and is typically deposited in a crystallographic database.

Hypothetical Crystallographic Data for a 2,4-Dinitrophenylhydrazone Derivative of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C18H18N4O7 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (Å3) | 1925.4 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.425 |

| R-factor | 0.045 |

Note: The data presented in this table is purely hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

This definitive structural information is invaluable for confirming the outcome of a synthetic route and for understanding the molecule's precise spatial arrangement, which can be crucial for its intended application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethoxy-5-formylbenzyl acetate, and how are reaction conditions optimized?

- Methodology : A typical synthesis involves Friedel-Crafts acylation or esterification of 2-ethoxy-5-hydroxybenzaldehyde followed by formylation. Key steps include refluxing in glacial acetic acid with anhydrous sodium acetate as a catalyst (similar to methods in ), monitored by TLC. Optimization focuses on solvent selection (e.g., ethanol for recrystallization), temperature control, and stoichiometric ratios of reagents to minimize side products .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

- Methodology : NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy are standard. For example, <sup>1</sup>H NMR peaks at δ 9.8–10.2 ppm confirm the formyl group, while ester carbonyls appear near 170 ppm in <sup>13</sup>C NMR. Validation involves comparing experimental data with computational predictions (e.g., using Gaussian) and cross-referencing with analogous compounds (e.g., methyl benzoate derivatives in and ) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (N2) at −20°C to prevent hydrolysis or oxidation. Safety protocols include using fume hoods, PPE (gloves, goggles), and referencing SDS guidelines for structurally similar aldehydes (e.g., 5-Acetyl-2-methoxybenzaldehyde in ) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data for this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) predict molecular geometries and vibrational frequencies. Discrepancies between experimental and theoretical IR peaks may arise from solvent effects or crystal packing, requiring refinement with software like SHELXL ( ). Cross-validation with X-ray diffraction data ensures accuracy .

Q. What strategies are effective in analyzing the reaction mechanism of this compound under varying pH conditions?